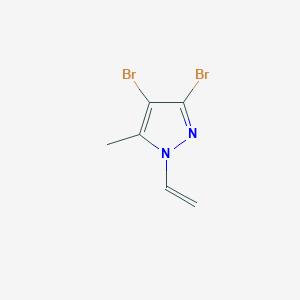![molecular formula C9H9NO2S B14189055 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one CAS No. 861397-51-5](/img/structure/B14189055.png)
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]pyridine: Lacks the ethoxy group but shares the core structure.
Ethoxypyridine: Contains the ethoxy group but lacks the fused thieno ring.
Thieno[2,3-b]pyridine: A different isomer with the thieno ring fused at a different position.
Uniqueness
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is unique due to the presence of both the ethoxy group and the specific fusion of the thieno and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
861397-51-5 |
|---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
5-ethoxy-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-8-5-7(11)9-6(10-8)3-4-13-9/h3-5H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
QYSHRLRDJCCAPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)C2=C(N1)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)






![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)
